molecular formula C8H10Cl2F3N3 B13050751 N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride

Cat. No.: B13050751
M. Wt: 276.08 g/mol
InChI Key: ZAEIUPCKPWYALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2F3N3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride involves several steps. One common method includes the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with ethylenediamine under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium acetate, and boron trifluoride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H10Cl2F3N3

Molecular Weight

276.08 g/mol

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H9ClF3N3.ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;/h3-4H,1-2,13H2,(H,14,15);1H

InChI Key

ZAEIUPCKPWYALH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F.Cl

Origin of Product

United States

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